molecular formula C12H7F2NO3 B8467708 5-Fluoro-2-(3-fluorophenoxy)nicotinic acid CAS No. 847728-93-2

5-Fluoro-2-(3-fluorophenoxy)nicotinic acid

Cat. No. B8467708
M. Wt: 251.18 g/mol
InChI Key: ZGVYHIHLQHZUBZ-UHFFFAOYSA-N
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Patent
US07238714B2

Procedure details

The title compound was prepared according to the procedure described in step 1 & 2 of Example 1 from 2-hydroxy-5-fluoronicotinic acid and 3-fluorophenol; 1H-NMR (DMSO-d6) δ 8.37 (1H, m), 8.23–8.15(1H, m), 7.49–7.35 (1H, m), 7.10–6.90 (3H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[N:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[F:12][C:13]1[CH:14]=[C:15](O)[CH:16]=[CH:17][CH:18]=1>>[F:11][C:8]1[CH:9]=[N:10][C:2]([O:1][C:17]2[CH:16]=[CH:15][CH:14]=[C:13]([F:12])[CH:18]=2)=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=N1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=NC(=C(C(=O)O)C1)OC1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.